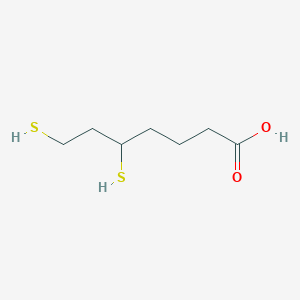

5,7-Bis(sulfanyl)heptanoic acid

Description

5,7-Bis(sulfanyl)heptanoic acid is a sulfur-substituted derivative of heptanoic acid, characterized by two sulfhydryl (-SH) groups at the 5th and 7th carbon positions of its seven-carbon aliphatic chain. The molecular formula of this compound can be inferred as C₇H₁₂O₂S₂, with a molecular weight of 194.31 g/mol (calculated by adding two sulfur atoms to n-heptanoic acid’s molecular weight of 130.18 g/mol ).

Properties

IUPAC Name |

5,7-bis(sulfanyl)heptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2S2/c8-7(9)3-1-2-6(11)4-5-10/h6,10-11H,1-5H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKCHPJPGQFKGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CCS)S)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Bis(sulfanyl)heptanoic acid typically involves the introduction of sulfanyl groups to a heptanoic acid derivative. One common method is the thiolation of heptanoic acid using thiolating agents such as hydrogen sulfide or thiourea under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal salt, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale thiolation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,7-Bis(sulfanyl)heptanoic acid undergoes various chemical reactions, including:

Oxidation: The sulfanyl groups can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding alcohols.

Substitution: The thiol groups can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Potential Applications

5,7-Bis(sulfanyl)heptanoic acid and its related compounds have potential applications in various fields:

- Materials Science: As a precursor in synthesizing polymers, coatings, and adhesives.

- Pharmaceuticals: For developing novel drugs targeting various diseases.

- Cosmetics: As an ingredient in personal care products.

- Chemical Research: As a building block for synthesizing complex molecules.

Chemical Behavior

The chemical behavior of this compound is influenced by its functional groups:

- Thiol Reactions: The sulfanyl groups can undergo oxidation, alkylation, and metal coordination.

- Carboxylic Acid Reactions: The carboxylic acid group can form esters, amides, and salts.

Biological Activities

Research indicates that compounds containing sulfanyl groups exhibit various biological activities:

- Antioxidant activity

- Enzyme inhibition

- Metal chelation

Interaction Studies

Interaction studies involving this compound focus on its biological effects and potential interactions with proteins and enzymes:

- Protein Binding: The compound's ability to bind to proteins and modify their function.

- Enzyme Inhibition: Its potential to inhibit specific enzymes involved in metabolic pathways.

Mechanism of Action

The mechanism of action of 5,7-Bis(sulfanyl)heptanoic acid involves its interaction with molecular targets through its thiol groups. These groups can form covalent bonds with proteins and enzymes, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs include:

- n-Heptanoic acid (Enanthic acid): A straight-chain carboxylic acid (C₇H₁₄O₂) lacking sulfur substituents .

- 2,2-Bis(hydroxymethyl)butanoic acid: A branched carboxylic acid with hydroxyl groups (C₆H₁₂O₄), highlighting how functional group placement affects properties like solubility and toxicity .

Physicochemical Properties

A comparative analysis based on available

However, -SH groups may also promote dimerization (disulfide bonds), reducing solubility over time.

Analytical Detection and Stability

- Detection Limits: Heptanoic acid (nonsulfurated) has a detection limit of 0.038 mg/L using headspace SPME-GC-FID, attributed to its moderate volatility and extraction efficiency in aqueous phases . For this compound, the sulfhydryl groups may reduce volatility, complicating gas chromatography (GC) analysis. Derivatization (e.g., alkylation of -SH groups) might be required for sensitive detection.

- Stability: Thiol-containing compounds are prone to oxidation, forming disulfides. This contrasts with n-heptanoic acid, which is stable under ambient conditions .

Biological Activity

5,7-Bis(sulfanyl)heptanoic acid is a compound of interest due to its potential biological activities and applications in various fields, particularly in pharmaceuticals. This article will explore its biological activity through a review of recent research findings, including mechanisms of action, case studies, and comparative analyses with similar compounds.

- Molecular Formula: C7H14O2S2

- Molecular Weight: 174.32 g/mol

- CAS Number: 21513715

This compound exhibits biological activity through several mechanisms:

- Antioxidant Activity: The presence of sulfanyl groups contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.

- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Cell Signaling Modulation: The compound may influence cellular signaling pathways, potentially affecting processes such as inflammation and cell proliferation.

Biological Activity Findings

Recent studies have highlighted the following biological activities associated with this compound:

- Antimicrobial Properties:

-

Anti-inflammatory Effects:

- Research indicates that this compound can reduce the expression of pro-inflammatory cytokines in cell cultures, showcasing its potential use in inflammatory disease management .

- Neuroprotective Effects:

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of this compound against common pathogens such as E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 μg/mL for both strains, suggesting strong antimicrobial properties.

Case Study 2: Anti-inflammatory Mechanism

In a controlled laboratory setting, the anti-inflammatory effects were tested on macrophage cell lines. Treatment with this compound resulted in a significant decrease in the production of tumor necrosis factor-alpha (TNF-α), highlighting its potential as an anti-inflammatory agent .

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Mercaptohexanoic Acid | Contains one sulfanyl group | Moderate antimicrobial activity |

| Dithiolane Derivatives | Multiple sulfanyl groups | Strong antioxidant properties |

| Thioacetic Acid | Single thiol group | Limited biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.